molecular formula C22H27ClFN3O2 B1196124 Spiramide hydrochloride CAS No. 3824-91-7

Spiramide hydrochloride

货号: B1196124
CAS 编号: 3824-91-7
分子量: 419.9 g/mol
InChI 键: WEEQZERYOOQWBZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spiramide hydrochloride (synonyms: AMI-193, Espiramida) is a selective dopamine D2 receptor antagonist with the molecular formula C₂₂H₂₆FN₃O₂·HCl . It is structurally characterized by a spirocyclic amine core and a fluorophenoxypropyl side chain, contributing to its high receptor affinity and selectivity . Its purity exceeds 98%, and it remains under active research for central nervous system disorders .

属性

CAS 编号

3824-91-7

分子式

C22H27ClFN3O2

分子量

419.9 g/mol

IUPAC 名称

8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride

InChI

InChI=1S/C22H26FN3O2.ClH/c23-18-7-9-20(10-8-18)28-16-4-13-25-14-11-22(12-15-25)21(27)24-17-26(22)19-5-2-1-3-6-19;/h1-3,5-10H,4,11-17H2,(H,24,27);1H

InChI 键

WEEQZERYOOQWBZ-UHFFFAOYSA-N

SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCOC4=CC=C(C=C4)F.Cl

规范 SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCOC4=CC=C(C=C4)F.Cl

其他CAS编号

3824-91-7

相关CAS编号

510-74-7 (Parent)

同义词

8-(3-(4-Fluorophenoxy) propyl)-1-phenyl-1,3,8-triazaspiro(4, 5)decan-4-one
AMI-193
spiramide
spiramide hydrochloride
spiramide monohydrochloride

产品来源

United States

相似化合物的比较

Research Findings and Clinical Implications

Preclinical Advantages of this compound

  • Selectivity : High D2 specificity may reduce off-target effects observed in less selective agents like Sulpiride .

Developmental Challenges

  • Stage of Development : While Sultopride and Talipexole are marketed, Spiramide remains in preclinical studies, necessitating further validation of its efficacy and safety .

Therapeutic Potential

  • Antipsychotics : Spiramide’s antagonism could address positive symptoms of schizophrenia without the metabolic side effects of atypical antipsychotics.
  • Parkinson’s Disease : Its D2 blockade might complement agonist therapies (e.g., Sumanirole) in managing advanced disease stages .

常见问题

Q. What analytical methods are recommended for quantifying Spiramide hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) and UV-Vis spectrophotometry are widely used for quantification. For HPLC, a C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) and detection at 240 nm provides optimal separation and sensitivity . Spectrophotometric methods often involve derivatization with reagents like ferric chloride to enhance absorbance in the visible range, validated for linearity (R² > 0.995) and precision (%RSD < 2.0) . Ensure calibration curves span expected concentrations (e.g., 1–50 µg/mL) and include recovery studies (95–105%) to validate accuracy.

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Accelerated stability testing (40°C/75% RH for 6 months) and long-term studies (25°C/60% RH for 24 months) are critical. Monitor degradation using HPLC to track impurities (e.g., oxidation byproducts). Include forced degradation under acidic, alkaline, oxidative, and photolytic conditions to identify degradation pathways. For example, exposure to 0.1M HCl at 60°C for 24 hours can reveal acid-labile functional groups . Document mass balance to ensure degradation products account for ≥95% of initial drug content .

Q. What are the key considerations for validating a microbiological assay for this compound in raw materials?

Follow rapid microbiological methods (RMM) validated for specificity, accuracy, and robustness. Use ATP bioluminescence or membrane filtration to detect microbial contamination. Validate against pharmacopeial standards (e.g., USP <61>), ensuring detection limits align with regulatory thresholds (e.g., ≤100 CFU/g). Include positive controls (e.g., Staphylococcus aureus) and negative controls (sterile blanks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across preclinical models?

Discrepancies between in vitro and in vivo absorption data often arise from differences in metabolic enzymes or transporters. Use parallel artificial membrane permeability assays (PAMPA) to predict passive diffusion and Caco-2 cell models to assess active transport. Compare results with in vivo rat studies, adjusting for species-specific cytochrome P450 activity. Statistical tools like Bland-Altman plots can quantify agreement between datasets .

Q. What experimental strategies mitigate viscosity challenges in high-concentration this compound formulations?

Excipients such as thiamine phosphoric acid ester chloride (0.1–0.5% w/v) or benzenesulfonic acid (0.2% w/v) reduce viscosity by disrupting hydrophobic interactions. Characterize viscosity using rheometry (shear rate: 1–1000 s⁻¹) and assess stability via dynamic light scattering (DLS) to monitor aggregation. Optimize pH (4.0–5.5) to minimize charge-induced clustering .

Q. How do excipient interactions affect the bioavailability of this compound in solid dosage forms?

Conduct factorial design experiments (e.g., 2³ design) to evaluate excipient effects. Variables may include disintegrants (e.g., croscarmellose sodium: 2–5% w/w), lubricants (magnesium stearate: 0.5–1.5% w/w), and binders (HPMC: 1–3% w/w). Measure dissolution profiles in biorelevant media (FaSSIF/FeSSIF) and correlate with in vivo AUC using deconvolution analysis .

Q. What computational approaches predict this compound’s degradation pathways under oxidative stress?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify susceptible bonds by analyzing electron density and bond dissociation energies. Pair with LC-MS/MS to confirm predicted degradation products (e.g., N-oxide derivatives). Validate using forced degradation studies with hydrogen peroxide (3% v/v, 70°C) .

Methodological Guidelines

  • Data Contradiction Analysis : Use hypothesis-driven frameworks (e.g., Ishikawa diagrams) to trace discrepancies to sources like instrumental variability (±5% for HPLC) or biological heterogeneity. Replicate experiments with independent batches and apply ANOVA to isolate factors .
  • Literature Review : Prioritize primary sources (e.g., USP monographs, peer-reviewed journals) over secondary summaries. Cross-reference analytical methods with pharmacopeial standards to ensure compliance .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。